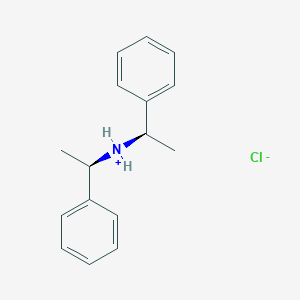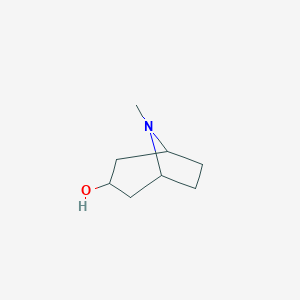
4-(氯甲基)吡啶盐酸盐
描述
4-(Chloromethyl)pyridine hydrochloride (4-CMPHCl) is a derivative of pyridine and is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 129 °C. 4-CMPHCl is widely used in organic synthesis and medicinal chemistry due to its unique properties.
科学研究应用
肽合成
4-(氯甲基)吡啶盐酸盐被广泛用作试剂,用于保护肽的羧基末端,形成4-吡啶甲酯 . 这提供了一个极性“手柄”,有助于在合成过程中分离和纯化肽。 该保护基可以在碱存在下引入,例如四甲基胍,并且对酸催化的Cbz保护基的去除具有稳定性。 它可以通过碱、液氨中的钠或催化氢解来去除 .
有机合成
作为重要的原料和中间体,该化合物在有机合成中得到应用。 它用于将吡啶甲基官能团引入有机分子,这些官能团可以作为配体在配位化学中发挥作用,或作为合成更复杂有机化合物的中间体 .
制药
在制药行业,4-(氯甲基)吡啶盐酸盐被用作合成各种药物的中间体。 它作为构建药物分子基石的作用至关重要,因为它具有反应性氯甲基,可以进一步转化为各种官能团 .
农用化学品
这种化学品用作生产农用化学品的中间体。 它参与合成用作杀虫剂和除草剂活性成分的化合物,有助于开发保护作物免受病虫害的产品 .
材料科学
在材料科学中,4-(氯甲基)吡啶盐酸盐用于修饰材料的表面性质。 它可以接枝到聚合物或其他表面以引入吡啶官能团,从而改变材料的化学反应性、粘附性能或导电性 .
分析化学
由于其独特的化学结构,该化合物在分析化学中用作衍生化试剂。 它与分析物中的特定官能团反应,使其在分析过程中更容易检测或分离,例如在色谱法或光谱法中 .
催化
4-(氯甲基)吡啶盐酸盐的吡啶部分可以作为催化体系中的配体。 它可以与金属中心配位并影响催化剂的反应性,这对各种催化反应(包括聚合和氧化)是有益的 .
化学教育
最后,在化学教育和研究中,该化合物被用来向学生和研究人员展示各种化学反应和合成技术。 它提供了一个氯甲基化学及其在实际场景中的应用的实际示例 .
作用机制
Target of Action
4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride , is a chemical compound used as an important organic raw material in the production of high-value fine chemical products . .
Mode of Action
It’s known that chloromethyl groups can react with amines, alcohols, and thiols, potentially modifying biomolecules in a biological system .
Biochemical Pathways
Given its reactivity, it could potentially interfere with various biochemical pathways depending on the specific biological context .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and pharmacokinetics.
Action Environment
The action of 4-(Chloromethyl)pyridine hydrochloride can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. It is also known to be stable in air but decomposes when heated .
安全和危害
4-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
生化分析
Biochemical Properties
The biochemical properties of 4-(Chloromethyl)pyridine hydrochloride are not fully understood yet. It is known that it can interact with various biomolecules in the cell. For instance, it can form 4-picolyl esters with carboxyl termini of peptides . This interaction aids in the separation and purification of peptides, suggesting that 4-(Chloromethyl)pyridine hydrochloride may interact with enzymes and proteins involved in peptide synthesis and degradation.
Molecular Mechanism
It is known to form 4-picolyl esters with carboxyl termini of peptides
Metabolic Pathways
It is known to interact with peptides , suggesting that it may be involved in peptide metabolism
属性
IUPAC Name |
4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHKVKPZQKYREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171264 | |
| Record name | 4-(Chloromethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1822-51-1 | |
| Record name | 4-Picolyl chloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloromethylpyridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1822-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-(Chloromethyl)pyridine hydrochloride in a chemical synthesis context?
A1: 4-(Chloromethyl)pyridine hydrochloride serves as a versatile protecting group for various functional groups in organic synthesis. It effectively protects alcohols [], phenols [], thiols [], and carboxylic acids [], allowing for selective chemical transformations at other sites within a molecule.
Q2: The provided research mentions a four-step synthesis of 4-(Chloromethyl)pyridine hydrochloride. Could you elaborate on the key transformation and its significance?
A2: A crucial step involves converting 4-pyridinemethanol to 4-(Chloromethyl)pyridine hydrochloride using thionyl chloride (SOCl2) []. This reaction replaces the hydroxyl group (-OH) of the alcohol with a chlorine atom (-Cl), yielding the desired product. This transformation is significant as it introduces a reactive handle (the chlorine atom) that facilitates further chemical reactions, particularly nucleophilic substitutions, making the molecule a valuable synthetic intermediate.
Q3: Can you provide insights from the research on the structural characterization of 4-(Chloromethyl)pyridine hydrochloride?
A3: While the provided abstracts don't delve deep into detailed spectroscopic analysis, one study mentions utilizing FT-IR and FT-RAMAN spectroscopy to confirm the vibrational frequencies obtained from DFT (Density Functional Theory) calculations []. These techniques help confirm the presence of specific functional groups and provide information about the molecule's vibrational modes, contributing to its structural characterization. Additionally, the study employed NMR (Nuclear Magnetic Resonance) spectroscopy, specifically 13C and 1H NMR, to gain a deeper understanding of the molecule's structure at the atomic level [].
Q4: The research highlights the use of computational chemistry in understanding 4-(Chloromethyl)pyridine hydrochloride. Can you elaborate on the specific computational methods employed and their implications?
A4: One study employed DFT calculations using the B3LYP 6-311++G (d,p) basis set to investigate the structural, optical, and biological properties of 4-(Chloromethyl)pyridine hydrochloride []. DFT calculations enabled the researchers to predict molecular geometry, bond lengths, bond angles, and electronic properties. Comparing these theoretical predictions with experimental data, such as XRD results for bond lengths and angles, helped validate the accuracy of the chosen computational method [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















